molecular formula C13H10N2O B13882183 2-(6-Phenoxypyridin-3-yl)acetonitrile

2-(6-Phenoxypyridin-3-yl)acetonitrile

Cat. No.: B13882183
M. Wt: 210.23 g/mol
InChI Key: HCWACGVCZJCATO-UHFFFAOYSA-N
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Description

2-(6-Phenoxypyridin-3-yl)acetonitrile is an organic compound with a molecular weight of 210.23 g/mol . This compound is characterized by the presence of a phenoxy group attached to a pyridine ring, which is further connected to an acetonitrile group. It is a clear, pale liquid that has found applications in various fields due to its unique chemical properties .

Preparation Methods

The synthesis of 2-(6-Phenoxypyridin-3-yl)acetonitrile typically involves the reaction of 6-bromopyridin-3-ol with phenol in the presence of a base to form 6-phenoxypyridin-3-ol. This intermediate is then reacted with acetonitrile in the presence of a catalyst to yield the final product . The reaction conditions often include the use of solvents such as dimethyl sulfoxide and temperatures ranging from 100 to 160°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for higher yield and purity.

Chemical Reactions Analysis

2-(6-Phenoxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like acetonitrile and catalysts such as 2,4,6-triphenylpyrylium tetrafluoroborate . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(6-Phenoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells . The compound’s phenoxy group allows it to interact with various biological molecules, leading to its observed biological effects.

Comparison with Similar Compounds

2-(6-Phenoxypyridin-3-yl)acetonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of phenoxy and pyridine groups, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(6-phenoxypyridin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-8-11-6-7-13(15-10-11)16-12-4-2-1-3-5-12/h1-7,10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWACGVCZJCATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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